molecular formula C14H19NO3 B11867150 1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one CAS No. 67359-88-0

1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one

Cat. No.: B11867150
CAS No.: 67359-88-0
M. Wt: 249.30 g/mol
InChI Key: UJGJXDTZRJABLP-UHFFFAOYSA-N
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Description

1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzyl group substituted with two hydroxyl groups and a methyl group, attached to an azepan-2-one ring. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dihydroxy-4-methylbenzaldehyde and azepan-2-one.

    Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with azepan-2-one in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure 1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, such as oxidative stress response or inflammatory pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azepines: Compounds with a similar azepan ring structure.

    Benzodiazepines: Compounds with a benzene ring fused to a diazepine ring.

    Oxazepines: Compounds with an oxygen atom in the azepine ring.

    Thiazepines: Compounds with a sulfur atom in the azepine ring.

Uniqueness

1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one is unique due to the presence of both hydroxyl and methyl groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

67359-88-0

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

1-[(2,6-dihydroxy-4-methylphenyl)methyl]azepan-2-one

InChI

InChI=1S/C14H19NO3/c1-10-7-12(16)11(13(17)8-10)9-15-6-4-2-3-5-14(15)18/h7-8,16-17H,2-6,9H2,1H3

InChI Key

UJGJXDTZRJABLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)CN2CCCCCC2=O)O

Origin of Product

United States

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